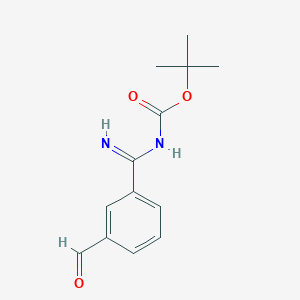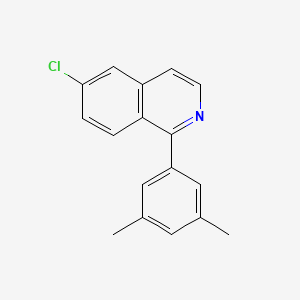![molecular formula C6H7N5S B14782508 3-methyl-5-methylsulfanyl-2H-pyrazolo[4,3-e][1,2,4]triazine CAS No. 497836-76-7](/img/structure/B14782508.png)
3-methyl-5-methylsulfanyl-2H-pyrazolo[4,3-e][1,2,4]triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-methylsulfanyl-2H-pyrazolo[4,3-e][1,2,4]triazine typically involves a multi-step process. One common method starts with the condensation of 5-acetyl-3-methylsulfanyl-1,2,4-triazine with hydrazine hydrochloride, followed by acid-promoted ring closure of the resulting intermediate . Another approach involves the use of phenylhydrazone of 5-acetyl-3-methylsulfanyl-1,2,4-triazine under microwave irradiation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
3-methyl-5-methylsulfanyl-2H-pyrazolo[4,3-e][1,2,4]triazine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the sulfur-containing group to sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen-containing ring system.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include sodium azide for nucleophilic substitution and various oxidizing agents for oxidation reactions . Reaction conditions often involve refluxing in anhydrous ethanol or other suitable solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce a variety of functional groups .
科学的研究の応用
作用機序
The mechanism of action of 3-methyl-5-methylsulfanyl-2H-pyrazolo[4,3-e][1,2,4]triazine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit CDK2/cyclin A2, which plays a crucial role in cell cycle regulation . This inhibition can lead to altered cell cycle progression and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity.
Uniqueness
3-methyl-5-methylsulfanyl-2H-pyrazolo[4,3-e][1,2,4]triazine stands out due to its unique structural features and the presence of a methylsulfanyl group, which can influence its biological activity and chemical reactivity .
特性
CAS番号 |
497836-76-7 |
|---|---|
分子式 |
C6H7N5S |
分子量 |
181.22 g/mol |
IUPAC名 |
3-methyl-5-methylsulfanyl-2H-pyrazolo[4,3-e][1,2,4]triazine |
InChI |
InChI=1S/C6H7N5S/c1-3-4-5(9-8-3)10-11-6(7-4)12-2/h1-2H3,(H,8,9,10) |
InChIキー |
YYHYJRPYVRQKHO-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=NN1)N=NC(=N2)SC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


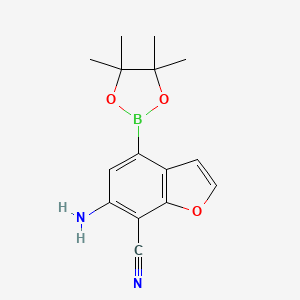
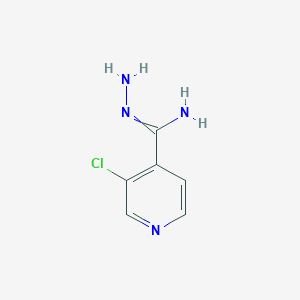
![methyl 2-[(4R,8R,10R)-2,4-diacetyloxy-13-(furan-3-yl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetate](/img/structure/B14782436.png)
![7H-Oxazolo[3,2-a]pyridine-6-carboxylic acid, 2,3,8,8a-tetrahydro-5-(4-nitrophenyl)-3-phenyl-, ethyl ester, (3R,8aR)-](/img/structure/B14782439.png)
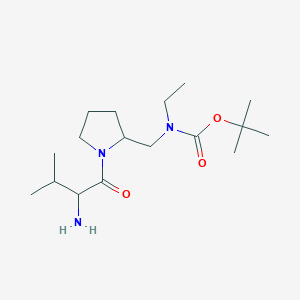
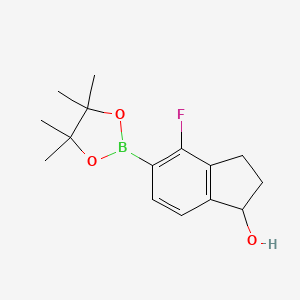
![6-chloro-2-[1-(oxan-2-yloxy)ethyl]-1-(1,1,1-trifluoropropan-2-yl)imidazo[4,5-c]pyridine](/img/structure/B14782458.png)
![N-[2-[(1-benzylpyrrolidin-3-yl)amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide](/img/structure/B14782460.png)
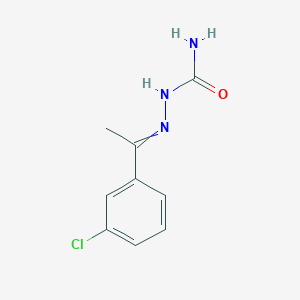
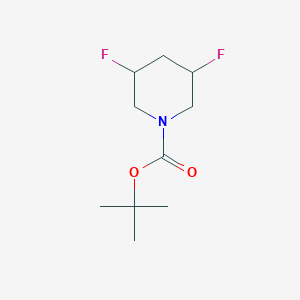
![N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]-1H-imidazole-5-carboxamide](/img/structure/B14782478.png)
